![molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2](/img/structure/B2874035.png)
Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a bipyridine moiety linked to a benzoate ester through a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Carbamoylation: The bipyridine intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amino derivatives of the carbamoyl group.
Substitution: Substituted benzoate esters.
科学研究应用
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the bipyridine moiety.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Fluorescent Probes: The bipyridine moiety can interact with metal ions, leading to changes in fluorescence properties.
Drug Candidate: May interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 4-(([2,2’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,4’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the bipyridine moiety, which can influence its coordination behavior and fluorescence properties. This makes it particularly useful in applications requiring precise molecular interactions .
属性
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHFGJODDVCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
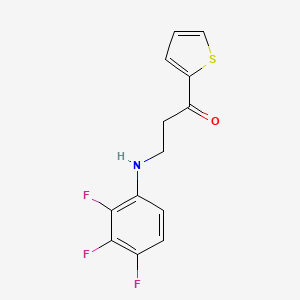
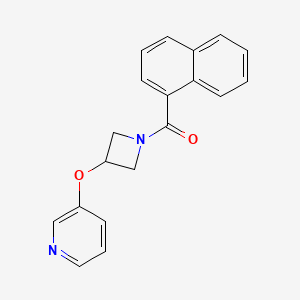

![2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine](/img/structure/B2873959.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B2873962.png)
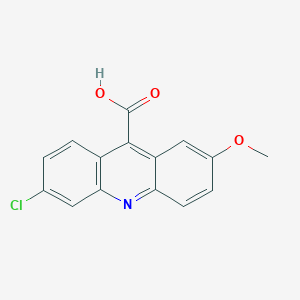
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
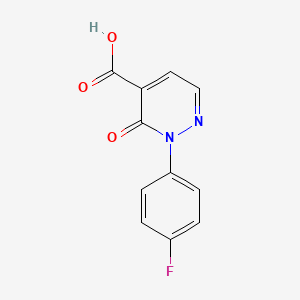
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2873968.png)
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2873969.png)
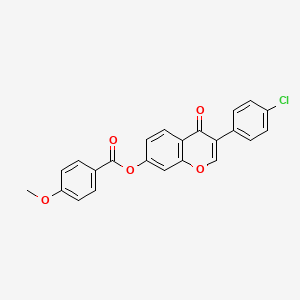
![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
